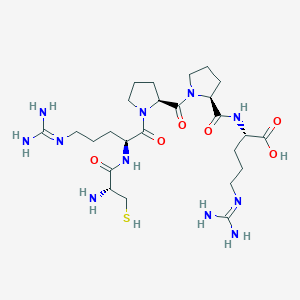
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- is a peptide compound composed of multiple amino acids. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound contributes to its specific biochemical properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this peptide compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast. The host organism then produces the peptide, which is subsequently purified through various chromatographic techniques.
化学反応の分析
Types of Reactions
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to ensure selective reactions.
Major Products
The major products of these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of more stable peptide structures through disulfide bonds.
科学的研究の応用
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- has several scientific research applications:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: The peptide can be explored for its potential therapeutic effects, such as wound healing and immune modulation.
Industry: It can be used in the development of biosensors and bioactive coatings.
作用機序
The mechanism of action of L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the arginine residues can interact with nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule.
類似化合物との比較
Similar Compounds
- L-Arginine, glycyl-L-prolyl-L-tryptophylglycyl-L-α-aspartyl-L-cysteinyl-L-seryl-L-arginyl-L-threonyl-L-cysteinylglycylglycylglycyl-L-valyl-L-glutaminyl-L-phenylalanyl-L-seryl-L-seryl-
- L-Arginine, L-prolyl-L-aspartyl-L-phenylalanyl-L-cysteinyl-L-leucyl-L-glutamyl-L-prolyl-L-prolyl-
Uniqueness
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of cysteine allows for the formation of disulfide bonds, enhancing stability. The arginine residues contribute to interactions with enzymes and receptors, making this peptide particularly interesting for research and therapeutic applications.
特性
CAS番号 |
876460-72-9 |
|---|---|
分子式 |
C25H45N11O6S |
分子量 |
627.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H45N11O6S/c26-14(13-43)19(37)33-15(5-1-9-31-24(27)28)21(39)36-12-4-8-18(36)22(40)35-11-3-7-17(35)20(38)34-16(23(41)42)6-2-10-32-25(29)30/h14-18,43H,1-13,26H2,(H,33,37)(H,34,38)(H,41,42)(H4,27,28,31)(H4,29,30,32)/t14-,15-,16-,17-,18-/m0/s1 |
InChIキー |
KXRNRUIVNCZODU-ATIWLJMLSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CS)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


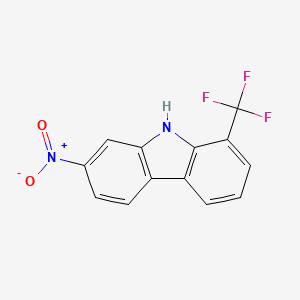
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
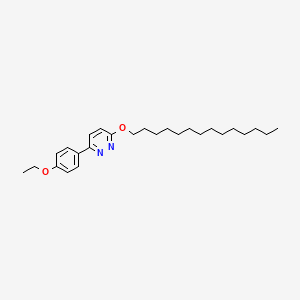
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)
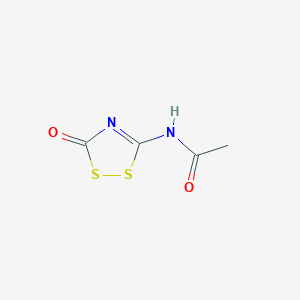
![Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12609990.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)
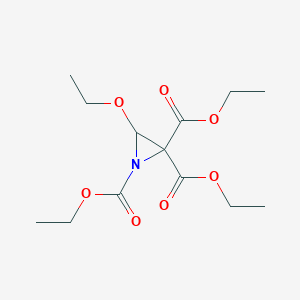
![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)
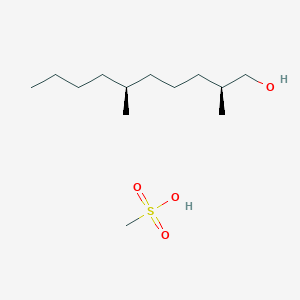

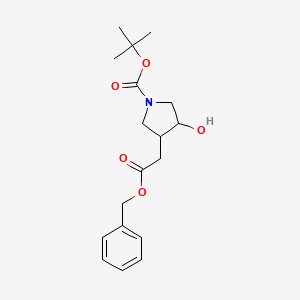
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
